molecular formula C14H47N6O12P3 B7802881 4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate

4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate

Cat. No.: B7802881
M. Wt: 584.48 g/mol
InChI Key: RQFVSMCFDFGRDX-UHFFFAOYSA-N
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Description

4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate is a chemical compound with the molecular formula C14H47N6O12P3 and a molecular weight of 584.477 g/mol . This compound is known for its unique structure, which includes multiple ammonium groups and phosphate groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate typically involves the reaction of 4-azaniumylbutylamine with 3-azaniumylpropylamine in the presence of phosphoric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

4-azaniumylbutylamine+3-azaniumylpropylamine+phosphoric acid4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate\text{4-azaniumylbutylamine} + \text{3-azaniumylpropylamine} + \text{phosphoric acid} \rightarrow \text{this compound} 4-azaniumylbutylamine+3-azaniumylpropylamine+phosphoric acid→4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reactant concentrations, temperature, and pH to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphate groups to phosphite or hypophosphite.

    Substitution: The ammonium groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce phosphoric acid derivatives, while reduction can yield phosphite compounds.

Scientific Research Applications

4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.

    Biology: The compound is studied for its potential role in cellular processes and as a component in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through ionic interactions and hydrogen bonding, leading to changes in their activity. The pathways involved include signal transduction and metabolic processes, which are influenced by the presence of the compound.

Comparison with Similar Compounds

Similar Compounds

    Spermidine: A polyamine with a similar structure but different functional groups.

    Putrescine: Another polyamine with fewer ammonium groups.

    Cadaverine: A diamine with a simpler structure.

Uniqueness

4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate is unique due to its multiple ammonium and phosphate groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFVSMCFDFGRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H47N6O12P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068509
Record name 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49721-50-8
Record name 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049721508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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